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Compound of Interest

Compound Name: Cadrofloxacin

Cat. No.: B15566057 Get Quote

This technical guide provides a comprehensive overview of oral ciprofloxacin for researchers,

scientists, and drug development professionals. It delves into the core pharmacology,

chemistry, and clinical applications of this broad-spectrum fluoroquinolone antibiotic.

Mechanism of Action
Ciprofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA

gyrase (a type II topoisomerase) and topoisomerase IV.[1][2] These enzymes are crucial for

bacterial DNA replication, transcription, repair, and recombination.

Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target.

Ciprofloxacin binds to the enzyme-DNA complex, trapping the gyrase in a state where it has

introduced a double-strand break in the DNA but is unable to reseal it. This leads to the

accumulation of double-stranded DNA breaks, halting DNA replication and ultimately causing

bacterial cell death.[1][2]

Inhibition of Topoisomerase IV: In several Gram-positive bacteria, topoisomerase IV is the

main target. This enzyme is responsible for decatenating (separating) interlinked daughter

chromosomes following DNA replication. Ciprofloxacin's inhibition of topoisomerase IV

prevents this separation, leading to failed cell division and bacterial death.[1][2]

The dual-targeting mechanism of ciprofloxacin contributes to its broad spectrum of activity and

can reduce the likelihood of the rapid development of resistance, as mutations in both target

enzymes would be required for high-level resistance.[3]
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Click to download full resolution via product page

Caption: Ciprofloxacin inhibits DNA gyrase and topoisomerase IV, leading to DNA damage and

cell death.

Signaling Pathway: Induction of the SOS Response
The accumulation of double-stranded DNA breaks caused by ciprofloxacin triggers the bacterial

SOS response, a complex regulatory network that controls DNA repair and mutagenesis.
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Caption: Ciprofloxacin-induced DNA damage activates the SOS response, leading to increased

mutagenesis.

Pharmacokinetics
Oral ciprofloxacin is rapidly and well-absorbed from the gastrointestinal tract. Its

pharmacokinetic profile can be influenced by various factors including food, concurrent

medications, and patient-specific characteristics such as age and renal function.[4]

Parameter
Value (following 500 mg
oral dose)

Reference(s)

Bioavailability ~70% [5]

Cmax (Peak Plasma

Concentration)
1.5 - 2.9 µg/mL [6]

Tmax (Time to Peak

Concentration)
1 - 2 hours [6]

AUC (Area Under the Curve) 6.8 - 12.7 mg·h/L [7]

Elimination Half-life 3 - 5 hours [7]

Protein Binding 20 - 40% [5]

Metabolism Hepatic (minor) [5]

Excretion
Primarily renal (glomerular

filtration and tubular secretion)
[5]

Pharmacodynamics
The bactericidal activity of ciprofloxacin is concentration-dependent. The ratio of the area under

the free drug concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) is a

key pharmacodynamic parameter that correlates with clinical efficacy.[4]

Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a

microorganism after overnight incubation. The MIC90 is the concentration at which 90% of
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isolates are inhibited.

Bacterial Species MIC90 (µg/mL) Reference(s)

Escherichia coli 0.06 - 0.25 [8]

Staphylococcus aureus

(methicillin-susceptible)
0.5 - 1.0 [8][9]

Staphylococcus aureus

(methicillin-resistant)
0.5 - >64 [9][10]

Pseudomonas aeruginosa 0.5 - 2.0 [2]

Klebsiella pneumoniae 0.125 - 0.5 [8]

Streptococcus pneumoniae 1.0

Enterococcus faecalis 4.0 - >512 [11]

Haemophilus influenzae ≤0.03 [12]

Moraxella catarrhalis ≤0.06 [12]

Neisseria gonorrhoeae 0.5 - 8.0 [5]

Salmonella spp. 0.228 - 5.06 [13]

Shigella spp. 0.25 - 8.0 [3][4]

Enterobacter cloacae 0.25 [8]

Serratia marcescens 0.19 [1]

Proteus mirabilis 0.5 [14]

Acinetobacter baumannii 64 [15]

Post-Antibiotic Effect (PAE)
The PAE is the suppression of bacterial growth that persists after a short exposure of

organisms to an antimicrobial agent. Ciprofloxacin exhibits a significant PAE against many

Gram-negative and some Gram-positive bacteria.[9]
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Organism
Ciprofloxacin
Concentration

Exposure Time PAE (hours) Reference(s)

Escherichia coli 3 µg/mL 2 hours 3 - 4 [9]

Pseudomonas

aeruginosa
3 µg/mL 2 hours 3 - 4 [9]

Klebsiella

pneumoniae
3 µg/mL 2 hours 3 - 4 [9]

Staphylococcus

aureus
3 µg/mL 2 hours 1.9 [9]

Serratia

marcescens

300 µg/mL (in

urine)
2 hours 2 - 6 [9]

Formulation and Synthesis
Oral Formulations
Ciprofloxacin is available for oral administration as immediate-release tablets and a

suspension.

Table 4: Composition of Ciprofloxacin Oral Formulations
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Formulation Active Ingredient
Inactive
Ingredients
(Examples)

Reference(s)

Film-Coated Tablets
Ciprofloxacin

hydrochloride

Cornstarch,

microcrystalline

cellulose, silicon

dioxide, crospovidone,

magnesium stearate,

hypromellose, titanium

dioxide, polyethylene

glycol

[5][16]

Oral Suspension Ciprofloxacin

Microcapsules:

povidone, methacrylic

acid copolymer,

hypromellose,

magnesium stearate,

polysorbate 20.

Diluent: medium-chain

triglycerides, sucrose,

lecithin, water,

strawberry flavor

[2][16]

Synthesis of Ciprofloxacin Hydrochloride
A common synthetic route to ciprofloxacin hydrochloride involves the reaction of 7-chloro-1-

cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Q-acid) with anhydrous

piperazine, followed by salt formation with hydrochloric acid.[14]

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC) by Broth Microdilution
This method is a standardized procedure for determining the MIC of an antimicrobial agent.
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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth

microdilution.

Detailed Methodology:

Preparation of Ciprofloxacin Dilutions: A stock solution of ciprofloxacin is prepared in an

appropriate solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton

broth (CAMHB) in the wells of a 96-well microtiter plate.

Inoculum Preparation: A suspension of the test bacterium is prepared in a sterile saline or

broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to

achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in

each well.

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial

suspension.

Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

Result Interpretation: After incubation, the plate is examined for visible turbidity. The MIC is

recorded as the lowest concentration of ciprofloxacin that completely inhibits visible growth

of the organism.

Quantification of Ciprofloxacin in Human Plasma by
HPLC-UV
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a common

method for quantifying ciprofloxacin concentrations in biological matrices.

Detailed Methodology:

Sample Preparation:

To a known volume of plasma, an internal standard (e.g., ofloxacin) is added.

Proteins are precipitated by adding a solvent such as acetonitrile or perchloric acid.
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The sample is vortexed and then centrifuged to pellet the precipitated proteins.

The supernatant is collected for analysis.

Chromatographic Conditions:

Column: A reversed-phase C18 column is typically used.

Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate or acetate buffer, pH

adjusted) and an organic modifier (e.g., acetonitrile or methanol).

Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).

Detection: The column effluent is monitored by a UV detector at a wavelength where

ciprofloxacin has strong absorbance (typically around 278 nm).

Quantification:

A calibration curve is constructed by analyzing standards of known ciprofloxacin

concentrations.

The peak area ratio of ciprofloxacin to the internal standard in the unknown sample is

used to determine the ciprofloxacin concentration from the calibration curve.

Clinical Efficacy
Oral ciprofloxacin is effective in the treatment of a wide range of infections, including:

Urinary Tract Infections (UTIs): Ciprofloxacin is highly effective for both uncomplicated and

complicated UTIs.[17]

Respiratory Tract Infections: It is used for lower respiratory tract infections, particularly those

caused by Gram-negative pathogens.[13] However, its activity against Streptococcus

pneumoniae is less potent than some other fluoroquinolones.

Gastrointestinal Infections: Effective for infectious diarrhea caused by susceptible organisms.
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Bone and Joint Infections: Ciprofloxacin achieves good penetration into bone and is used in

the treatment of osteomyelitis.

Skin and Soft Tissue Infections: Used for infections caused by susceptible Gram-negative

and some Gram-positive bacteria.

Mechanisms of Resistance
Bacterial resistance to ciprofloxacin can develop through several mechanisms:

Target Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs)

of the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase

IV, respectively. These mutations reduce the binding affinity of ciprofloxacin to its targets.

Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps that actively

transport ciprofloxacin out of the bacterial cell, reducing its intracellular concentration.

Plasmid-Mediated Resistance: Acquisition of plasmids carrying qnr genes, which encode

proteins that protect DNA gyrase from ciprofloxacin, or genes encoding enzymes that

inactivate ciprofloxacin.

Altered Drug Permeability: Changes in the bacterial outer membrane porins can reduce the

influx of ciprofloxacin into the cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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